ZCL278 -

ZCL278

Catalog Number: EVT-286916
CAS Number:
Molecular Formula: C21H19BrClN5O4S2
Molecular Weight: 584.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ZCL-278 is a cell-permeable inhibitor of Cdc42, a Rho family GTPase.

ZCL278

    Compound Description: ZCL278 is a small molecule identified as a selective inhibitor of the interaction between the Rho GTPase Cdc42 and its guanine nucleotide exchange factor, intersectin (ITSN) [, ]. This inhibition disrupts Cdc42-mediated cellular processes such as Golgi organization, microspike formation, neuronal branching, and cell motility [, ]. ZCL278 exhibits partial agonist activity towards Cdc42 [, ]. Studies have shown that ZCL278 can suppress the motility and proliferation of cancer cells without affecting cell viability in certain cell lines [, ]. Additionally, ZCL278 has demonstrated potential in ameliorating Alzheimer's disease-like behavior in mouse models [].

AZA197

    Compound Description: AZA197 is a small molecule reported to impact Cdc42-mediated protein-protein interactions []. Limited information is available about this compound in the provided abstracts.

NSC23766

    Compound Description: NSC23766 is a small molecule inhibitor that specifically targets the Rac1 GTPase [, , ]. It inhibits Rac1-dependent cellular processes, including cell motility and proliferation [, ]. Unlike ZCL278, NSC23766 can induce apoptosis in specific cancer cell lines [].

ZCL367

    Compound Description: ZCL367 is a small molecule identified as a potent and selective inhibitor of Cdc42 []. It demonstrates superior efficacy compared to ZCL278 in impeding cancer cell cycle progression, reducing proliferation, and suppressing migration []. ZCL367 disrupts Cdc42-intersectin interactions and reduces Cdc42-mediated filopodia formation, leading to decreased tumor growth in vivo [].

Tipifarnib

    Compound Description: Tipifarnib is a farnesyl transferase inhibitor that disrupts the mevalonate pathway, affecting protein prenylation []. This inhibition effectively reduces cell proliferation, arrests cell cycle progression, and inhibits the ERK MAP kinase pathway, highlighting its potential as an anti-cancer agent [].

GGTI-286

    Compound Description: GGTI-286 is a geranylgeranyl transferase inhibitor, also affecting the mevalonate pathway by blocking protein geranylgeranylation []. This inhibition leads to potent suppression of cell proliferation, cell cycle arrest, and ERK MAP kinase pathway inhibition, demonstrating its anti-cancer properties [].

EHT 1864

    Compound Description: EHT 1864 is a Rac1 inhibitor that demonstrates significant inhibitory effects on the proliferation of aggressive natural killer cell leukemia cells [].

ML 141

GSK429286A and Y-27632

    Compound Description: GSK429286A and Y-27632 are inhibitors of Rho-associated protein kinase (ROCK), a downstream effector of Rho GTPases [, ]. Both compounds significantly inhibit the proliferation of aggressive natural killer cell leukemia cells [].

Source and Classification

ZCL278 was developed as part of a series of compounds aimed at understanding and manipulating Cdc42 signaling pathways. It is identified by its Chemical Abstracts Service number 587841-73-4 and is noted for its distinct selectivity compared to other Cdc42 inhibitors like ML141. ZCL278 has been shown to inhibit Cdc42-mediated processes effectively, particularly in cancer cell lines such as human metastatic prostate cancer PC-3 cells .

Synthesis Analysis

The synthesis of ZCL278 involves several key steps that are critical for obtaining the desired compound in sufficient purity and yield. While specific synthetic routes may vary, the general approach includes:

  1. Starting Materials: The synthesis typically begins with readily available precursors that can be modified through various chemical reactions.
  2. Reactions: Key reactions may include:
    • Nucleophilic substitutions to introduce functional groups.
    • Coupling reactions to form the core structure of ZCL278.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

Technical parameters such as reaction temperature, time, and solvent choice are optimized to maximize yield and minimize by-products.

Molecular Structure Analysis

The molecular structure of ZCL278 can be characterized using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. The compound exhibits a specific three-dimensional conformation that is essential for its interaction with Cdc42. Key structural features include:

  • Functional Groups: The presence of specific functional groups that facilitate binding to the target protein.
  • Binding Sites: ZCL278 interacts with Cdc42 at its intersectin-binding interface, forming hydrogen bonds and hydrophobic interactions that stabilize the complex .

Quantitative analyses may include determining bond lengths and angles, which provide insights into the stability and reactivity of the molecule.

Chemical Reactions Analysis

ZCL278 participates in several chemical reactions primarily related to its interaction with Cdc42:

  1. Inhibition of GTPase Activity: ZCL278 inhibits the GTPase activity of Cdc42 by disrupting its interaction with guanine nucleotide exchange factors (GEFs). This inhibition can be quantitatively assessed using assays that measure GTP binding.
  2. Conformational Changes: The binding of ZCL278 induces conformational changes in Cdc42 that mimic GEF-induced activation, leading to altered cellular signaling pathways .

These reactions are critical for understanding how ZCL278 modulates cellular processes.

Mechanism of Action

The mechanism of action for ZCL278 involves several steps:

  1. Binding to Cdc42: ZCL278 binds selectively to Cdc42, specifically at the interface where it interacts with intersectin.
  2. Inhibition of Activation: By binding to this site, ZCL278 prevents GEFs from activating Cdc42, thereby inhibiting downstream signaling pathways involved in cell proliferation and motility .
  3. Agonistic Effects: Interestingly, ZCL278 can also act as a partial agonist under certain conditions, promoting GTP binding in a manner that suggests it stabilizes an active conformation of Cdc42 without full activation .

This dual functionality makes ZCL278 a unique compound for studying Rho family GTPases.

Physical and Chemical Properties Analysis

ZCL278 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol (exact value may vary).
  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO), with solubility exceeding 10 mM.
  • Stability: The compound is stable under standard laboratory conditions but should be stored at low temperatures to maintain integrity .

These properties are essential for designing experiments and applications involving ZCL278.

Applications

ZCL278 has several scientific applications:

  1. Cancer Research: Its ability to inhibit Cdc42 makes it valuable for studying cancer cell migration and invasion mechanisms.
  2. Neuroscience: In neuronal studies, ZCL278 has been shown to suppress neuronal branching and growth cone motility, indicating potential applications in neurodevelopmental research .
  3. Pharmacology: Ongoing research into its pharmacokinetics suggests potential therapeutic uses in conditions characterized by aberrant Cdc42 activity, such as chronic kidney disease .
Introduction to ZCL278 as a Targeted Molecular Tool in Rho GTPase Research

The Rho family GTPase Cdc42 stands as a fundamental regulator of diverse cellular processes, with its dysregulation implicated in pathologies ranging from cancer to neurodegenerative disorders. The development of specific inhibitors targeting this GTPase has been challenging due to the high structural conservation among Rho family members. ZCL278 emerged as a significant breakthrough in this landscape, offering researchers unprecedented selectivity in probing Cdc42-dependent pathways. This pyrimidinylthiourea compound represents a novel class of small-molecule modulators that specifically disrupt Cdc42-intersectin interactions, distinguishing it from earlier multi-targeted inhibitors. Since its identification, ZCL278 has become an indispensable chemical probe for dissecting Cdc42's functional contributions to cellular physiology and disease pathogenesis, enabling mechanistic studies that were previously unfeasible with genetic approaches alone [1] [8].

Role of Cdc42 in Cellular Signaling and Disease Pathogenesis

Cdc42 (Cell Division Control protein 42) functions as a molecular switch within the Rho GTPase subfamily, cycling between active GTP-bound and inactive GDP-bound states under precise regulatory control by guanine nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and guanine nucleotide dissociation inhibitors (GDIs). This evolutionarily conserved GTPase serves as a critical node in signal transduction networks, integrating extracellular cues with cytoskeletal reorganization, cell polarity establishment, and directional migration. The structural architecture of Cdc42 includes highly conserved switch I and II regions that undergo conformational changes during GTP/GDP cycling, enabling specific interactions with downstream effectors when in the active state [9].

Table 1: Fundamental Cellular Functions Regulated by Cdc42

Cellular ProcessMolecular MechanismBiological Significance
Actin Cytoskeleton OrganizationActivation of WASP/N-WASP and formins (e.g., Bni1)Filopodia formation, microspike assembly, Golgi organization
Cell Polarity EstablishmentInteraction with PAR complex (Par6/Par3/aPKC)Apical-basal polarity, asymmetric cell division, neuronal polarity
Vesicular TraffickingRegulation of endocytosis/exocytosis via intersectinReceptor internalization, membrane receptor recycling
Transcriptional ActivationPAK-mediated MAPK pathway activationCell cycle progression, proliferation signals
Cell-Cell AdhesionIQGAP1-mediated modulation of cadherin-catenin complexesEpithelial barrier integrity, collective cell migration

The pathological significance of Cdc42 dysregulation spans multiple disease states. In oncology, Cdc42 overexpression correlates with tumor progression and poor prognosis in testicular, lung, and breast cancers, where it drives metastatic behavior through enhanced cancer cell motility and invasion. Beyond oncology, CDC42 mutations cause developmental syndromes such as Takenouchi-Kosaki syndrome (characterized by macrothrombocytopenia, developmental delay, and dysmorphism) and NOCARH syndrome (Neonatal-Onset Cytopenia with dyshematopoiesis, Auto-inflammation, Rash, and Hemophagocytic lymphohistiocytosis). These syndromes demonstrate how specific mutations (e.g., Tyr64Cys and Arg186Cys) yield distinct pathogenic manifestations through divergent molecular mechanisms. In Arg186Cys variants, aberrant palmitoylation causes mislocalization to the Golgi complex, resulting in immune dysregulation and autoinflammation [3] [6].

Table 2: Disease Associations of Cdc42 Dysregulation

Disease CategorySpecific ConditionsMolecular Mechanisms
Developmental DisordersTakenouchi-Kosaki syndrome, NOCARH syndromeGermline missense mutations (e.g., Tyr64Cys, Arg186Cys) causing protein mislocalization and signaling dysregulation
MalignanciesBreast, prostate, lung cancers, melanomaOverexpression amplifying actin-based motility, invasion pathways, and proliferative signaling
Autoimmune/Inflammatory DisordersHLH/Macrophage Activation SyndromeConstitutive activation leading to cytokine storm and defective cytotoxicity
Age-Related PathologiesNeurodegeneration, osteoporosisSenescence-associated secretory phenotype (SASP), impaired stem cell function
Renal DiseaseChronic kidney diseaseInflammation and fibrosis potentiation

The geroscience perspective reveals Cdc42 as a contributor to aging phenotypes and age-related diseases. Elevated Cdc42 activity in hematopoietic stem cells correlates with aging-associated decline in regenerative capacity and myeloid skewing. Similarly, in neuronal tissues, Cdc42 dysregulation contributes to neurodegenerative processes through impaired vesicular trafficking and cytoskeletal dysfunction. These diverse pathological roles underscore the therapeutic potential of targeted Cdc42 inhibition [6].

Historical Development of Small-Molecule Cdc42 Inhibitors

The quest for selective Cdc42 inhibitors initially faced substantial challenges due to the high structural conservation within the Rho GTPase family and the shallow, hydrophilic nature of GTP-binding pockets. Early inhibitors such as Clostridium difficile toxin B acted through enzymatic modification, mono-glucosylating Cdc42 at Thr35 within the switch I region. While effective at blocking Cdc42 membrane association and activation, toxin B simultaneously modified RhoA, Rac1, and other GTPases, resulting in off-target effects that complicated biological interpretation. This broad activity spectrum caused profound cytotoxicity that limited its utility as a targeted molecular probe [7].

Secramine represented a mechanistically distinct approach, stabilizing the Cdc42-RhoGDI1 complex to prevent GTPase activation. While offering improved specificity compared to toxin B, secramine indirectly affected Rac and Rho signaling by sequestering RhoGDIs, which regulate multiple GTPases. This cross-inhibition remained a significant limitation for pathway-specific studies. Additionally, secramine exhibited poor solubility and cellular permeability, restricting its application in complex physiological models [7].

The emergence of high-throughput screening (HTS) technologies enabled systematic discovery of novel Cdc42 inhibitors. A landmark study screened 78,500 compounds using a homogeneous time-resolved fluorescence (HTRF) assay designed to detect inhibitors of the IQGAP1-Cdc42 interaction. This approach identified several promising candidates including NCGC00131308, NCGC00098561, and MLS000332963 that disrupted Cdc42-effector binding. Biochemical characterization revealed that two of these compounds bound directly to Cdc42 in the vicinity of the GTP-binding pocket. These compounds demonstrated enhanced selectivity compared to earlier inhibitors but still required optimization for potency and drug-like properties [4].

Another HTS campaign interrogated 200,000 compounds from the Molecular Libraries Small Molecule Repository, identifying CID2950007 as a novel allosteric inhibitor that selectively blocked nucleotide binding to Cdc42 without affecting RhoA or Rac1. Structure-activity relationship studies yielded CID44216842, an analog with improved pharmacological properties. These compounds represented significant advances in target specificity but exhibited relatively weak inhibitory activity in cellular assays, reflecting challenges in achieving effective intracellular target engagement [7].

Table 3: Evolution of Cdc42-Targeted Inhibitors

Inhibitor ClassRepresentative CompoundsMechanism of ActionKey Limitations
Bacterial ToxinsC. difficile toxin BGlucosylation of Thr35 in switch I regionBroad specificity for Rho family GTPases; high cytotoxicity
Natural AlkaloidsSecramine AStabilization of Cdc42-GDI complexIndirect effects on Rac/Rho; poor solubility and bioavailability
HTS-Derived InhibitorsCID2950007, CID44216842Allosteric inhibition of nucleotide bindingModerate cellular potency; limited characterization in disease models
GEF-Interaction InhibitorsZCL278Selective blockade of Cdc42-intersectin interfaceModerate binding affinity (Kd ~11.4 µM); pharmacokinetic limitations

ZCL278’s Emergence as a Selective Cdc42-Intersectin Interaction Disruptor

ZCL278 (chemical name: 4-((5-(4-chloro-3-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)phthalazin-1(2H)-one) emerged as a pioneering compound specifically designed to disrupt the protein-protein interaction between Cdc42 and its guanine nucleotide exchange factor intersectin without affecting nucleotide binding. This pyrimidinylthiourea derivative binds Cdc42 with a dissociation constant (Kd) of 11.4 μM as determined by surface plasmon resonance (SPR) and fluorescence titration experiments. The binding epitope involves a hydrophobic pocket adjacent to the GTP-binding site, with particular importance of residues within the intersectin recognition domain. This precise molecular interaction enables ZCL278 to function as a potent allosteric modulator that specifically disrupts GEF-mediated activation without affecting intrinsic GTPase activity [1] [8].

The selectivity profile of ZCL278 represents its most significant advantage over previous inhibitors. Comprehensive profiling revealed minimal activity against the closely related GTPases RhoA and Rac1 even at concentrations exceeding 100 μM. This selectivity stems from ZCL278's unique mechanism: rather than targeting the conserved GTP-binding domain, it specifically disrupts the protein interface between Cdc42 and intersectin. Molecular docking studies indicate that ZCL278 binds within a hydrophobic cleft formed by residues from both switch I and II regions, sterically hindering GEF access while permitting normal conformational changes during GTP hydrolysis [1] [10].

In cellular systems, ZCL278 demonstrates potent functional effects consistent with selective Cdc42 inhibition. In Swiss 3T3 fibroblasts, ZCL278 (50 μM) abolishes serum-stimulated microspike/filopodia formation and disrupts GM130-docked Golgi structures—two hallmark Cdc42-dependent processes—without affecting Rac1-mediated lamellipodia formation or RhoA-dependent stress fibers. The compound effectively penetrates diverse cell types including neurons and cancer cells, where it inhibits Cdc42-mediated neurite branching in cortical neurons and suppresses actin-based motility in metastatic prostate cancer PC-3 cells. Importantly, these effects occur without cytotoxicity at concentrations below 200 μM, enabling sustained pathway interrogation [5] [8].

Beyond cytoskeletal effects, ZCL278 modulates disease-relevant processes in experimental models. In adenine-induced chronic kidney disease (CKD) mice, ZCL278 administration significantly ameliorated pathological alterations including vacuolization of renal tubular epithelial cells, granular degeneration, luminal dilation, and cylindruria. The compound attenuated plasma creatinine and urea elevation while suppressing renal inflammation and fibrosis, suggesting therapeutic potential for Cdc42-driven pathologies. Furthermore, ZCL278 reduced Junin virus (JUNV) RNA load in the spleen by over 33-fold, with complete viral clearance in 62.5% of treated animals, establishing proof-of-concept for targeting Cdc42-dependent viral entry mechanisms [2] [5].

Pharmacokinetic profiling in rats revealed distinct absorption and distribution patterns: absolute oral bioavailability reached 10.99% in males and 17.34% in females, with rapid tissue distribution particularly evident in kidney and heart. This distribution profile correlates with its observed efficacy in renal disease models. However, minimal urinary and fecal excretion presents challenges for systemic clearance that warrant further optimization in future analogs [2].

Table 4: Biochemical and Cellular Profile of ZCL278

CharacteristicParameterSignificance
Target AffinityKd = 11.4 µM (SPR)Moderate binding affinity allows reversible inhibition
Cellular PenetrationEffective in multiple cell types (fibroblasts, neurons, cancer cells)Enables investigation in diverse biological contexts
Cytoskeletal EffectsAbolishes filopodia formation; disrupts Golgi organizationValidates on-target inhibition of Cdc42-dependent processes
Neuronal EffectsInhibits neurite branching (50 µM)Demonstrates utility in neuronal development studies
Antiviral ActivityIC50 ~14 µM against Junin virusReveals role in viral entry mechanisms
Renal ProtectionAmeliorates adenine-induced CKD pathologyShows therapeutic potential for inflammation/fibrosis
PharmacokineticsOral bioavailability: 10.99% (M), 17.34% (F); preferential kidney distributionExplains efficacy in kidney disease but suggests need for optimization

Recent advances in inhibitor design have built upon the ZCL278 scaffold to develop compounds with improved properties. Structure-based optimization has yielded analogs with enhanced potency and drug-like characteristics, while maintaining the crucial selectivity for Cdc42 over other Rho GTPases. These next-generation inhibitors represent promising tools for both mechanistic studies and therapeutic development targeting Cdc42-driven pathologies [4] [10].

Properties

Product Name

ZCL278

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]acetamide

Molecular Formula

C21H19BrClN5O4S2

Molecular Weight

584.9 g/mol

InChI

InChI=1S/C21H19BrClN5O4S2/c1-12-9-13(2)25-20(24-12)28-34(30,31)16-6-4-15(5-7-16)26-21(33)27-19(29)11-32-18-8-3-14(22)10-17(18)23/h3-10H,11H2,1-2H3,(H,24,25,28)(H2,26,27,29,33)

InChI Key

XKZDWYDHEBCGCG-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=C(C=C(C=C3)Br)Cl)C

Solubility

Soluble in DMSO

Synonyms

4-(3-(2-(4-bromo-2-chloro-phenoxy)-acetyl)-thioureido)-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide
ZCL278

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=C(C=C(C=C3)Br)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.